molecular formula C22H19Cl2N5OS2 B12471855 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12471855
M. Wt: 504.5 g/mol
InChI Key: VPGVLWRLHDMHSC-UHFFFAOYSA-N
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Description

2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a triazole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Thiazole Ring: The thiazole ring is often synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The triazole and thiazole rings are then coupled through a sulfanyl linkage, often using thiol reagents under basic conditions.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thiazole rings, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced triazole or thiazole derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to its complex structure and functional groups.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving sulfur-containing functional groups.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors that are involved in critical biological processes, such as cell division or signal transduction.

    Pathways Involved: It may interfere with pathways related to oxidative stress, apoptosis, or metabolic regulation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide shares similarities with other triazole and thiazole derivatives, such as fluconazole and thioacetamide.

Uniqueness

    Structural Complexity: The combination of triazole and thiazole rings with various functional groups makes this compound unique.

    Functional Versatility:

Properties

Molecular Formula

C22H19Cl2N5OS2

Molecular Weight

504.5 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H19Cl2N5OS2/c1-3-29-20(16-10-9-15(23)11-17(16)24)27-28-22(29)31-12-18(30)25-21-26-19(13(2)32-21)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3,(H,25,26,30)

InChI Key

VPGVLWRLHDMHSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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